REACTION_CXSMILES
|
[CH:1]([C:4]([CH2:15][CH:16]=[C:17]([Cl:19])[Cl:18])(C(OCC)=O)[C:5]([O:7][CH2:8][CH3:9])=[O:6])([CH3:3])[CH3:2].[OH-].[K+].C(C(CC=C(Cl)Cl)(C(O)=O)C(O)=O)(C)C.C(C(CC=C(Cl)Cl)(C([O-])=O)C([O-])=O)(C)C.ClC(Cl)=CCC(C(C)C)C(O)=O>C(O)C.O>[Cl:18][C:17]([Cl:19])=[CH:16][CH2:15][CH:4]([CH:1]([CH3:3])[CH3:2])[C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(C(=O)OCC)(C(=O)OCC)CC=C(Cl)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
isopropyl-(3,3-dichloroallyl)malonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(C(=O)O)(C(=O)O)CC=C(Cl)Cl
|
Name
|
isopropyl-(3,3-dichloroallyl)malonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(C(=O)[O-])(C(=O)[O-])CC=C(Cl)Cl
|
Name
|
mixture
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=CCC(C(=O)O)C(C)C)Cl
|
Name
|
diethyl isopropyl-(3,3-dichloroallyl)malonate
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(C(=O)OCC)(C(=O)OCC)CC=C(Cl)Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
Then, the reaction mixture was distilled
|
Type
|
CUSTOM
|
Details
|
to remove the ethanol
|
Type
|
ADDITION
|
Details
|
a sufficient amount of dilute hydrochloric acid was added
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ethereal layer was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to remove the low-boiling fraction
|
Type
|
CUSTOM
|
Details
|
By this procedure there was obtained
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CCC(C(=O)OCC)C(C)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |